Acide 2-(4-nitrophénoxy)butanoïque

Vue d'ensemble

Description

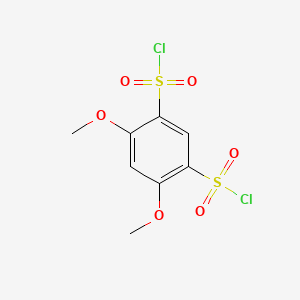

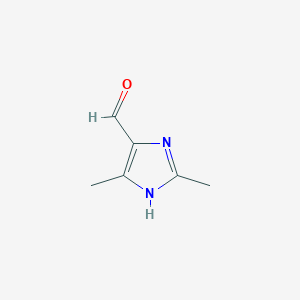

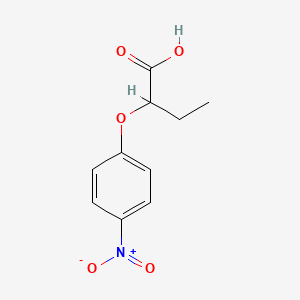

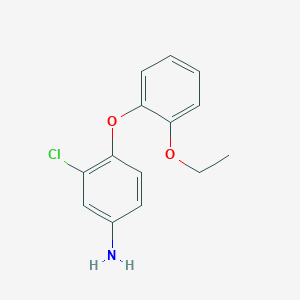

“2-(4-Nitrophenoxy)butanoic acid” is a chemical compound with the molecular formula C10H11NO5 . It is used for proteomics research .

Synthesis Analysis

The synthesis of “2-(4-Nitrophenoxy)butanoic acid” or its derivatives involves several steps, including the reaction of the acid group with a primary alkyl alcohol or alkyl amine to form esters or amides . The sulfide is partially oxidized to the sulfoxide .Molecular Structure Analysis

The molecular structure of “2-(4-Nitrophenoxy)butanoic acid” consists of a nitro group (-NO2) attached to a phenyl ring, which is further connected to a butanoic acid moiety via an ether linkage .Applications De Recherche Scientifique

Recherche en protéomique

Acide 2-(4-nitrophénoxy)butanoïque: est utilisé en protéomique, qui est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce composé est utilisé comme élément de base dans la synthèse de peptides ou la modification de protéines pendant la recherche afin de comprendre les interactions protéiques, les fonctions et le rôle qu'elles jouent dans les systèmes biologiques complexes .

Liaison photolabile en bioconjugaison

Ce composé sert de liaison photolabile qui peut être attachée à des résines amino- et hydroxymethyl . En bioconjugaison, il permet la libération d'un médicament ou d'un colorant en réponse à la lumière, permettant des études contrôlées des processus biologiques.

Mécanisme D'action

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or peptides in the cell.

Mode of Action

Given its use in proteomics research , it may interact with proteins or peptides, potentially altering their function or activity

Biochemical Pathways

As a compound used in proteomics research , it may influence pathways involving protein synthesis, modification, or degradation. More detailed studies are required to identify the specific pathways and their downstream effects.

Result of Action

Given its use in proteomics research , it may influence protein function or activity, which could have various downstream effects on cellular processes. More detailed studies are needed to understand these effects.

Analyse Biochimique

Biochemical Properties

2-(4-Nitrophenoxy)butanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with nitrilase, an enzyme that catalyzes the hydrolysis of nitriles to carboxylic acids and ammonia . This interaction is crucial for the efficient preparation of 2-hydroxy-4-(methylthio)butanoic acid, demonstrating the compound’s importance in enzymatic reactions . Additionally, 2-(4-Nitrophenoxy)butanoic acid is involved in the hydrogenation process, where it interacts with Pd/C catalysts in a micropacked-bed reactor .

Cellular Effects

2-(4-Nitrophenoxy)butanoic acid has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been used in cell-toxicity assays to monitor the cytotoxic behavior of peptides . The release of peptides from a photo-cleavable linker in a cell array format has shown that 2-(4-Nitrophenoxy)butanoic acid can lower cell viability by approximately 25% . This indicates its potential impact on cell signaling and gene expression.

Molecular Mechanism

The molecular mechanism of 2-(4-Nitrophenoxy)butanoic acid involves its interaction with biomolecules at the molecular level. The compound undergoes catalytic hydrogenation, where it interacts with gaseous and liquid reactants on solid catalysts . The Langmuir-Hinshelwood-Hougen-Watson (LHHW) approach has been used to investigate the kinetics of this reaction, revealing that the compound can be reduced to 2-(4-aminophenyl)butanoic acid through the generation of hydroxylamine intermediates or directly . This mechanism highlights the compound’s role in enzyme inhibition and activation, as well as changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Nitrophenoxy)butanoic acid change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can be immobilized on bioinspired silica for efficient preparation of 2-hydroxy-4-(methylthio)butanoic acid . This immobilization technique enhances the compound’s stability and allows for its sustained activity in laboratory experiments.

Dosage Effects in Animal Models

The effects of 2-(4-Nitrophenoxy)butanoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to toxic or adverse effects. For example, studies on the bioefficacy of 2-hydroxy-4-(methylthio)butanoic acid have shown that the compound’s effects on feed consumption and growth in animals differ based on the dosage . This indicates that careful dosage management is essential to avoid potential toxicity.

Metabolic Pathways

2-(4-Nitrophenoxy)butanoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. The compound’s role in the hydrogenation process, where it is reduced to 2-(4-aminophenyl)butanoic acid, highlights its involvement in metabolic flux . Additionally, the compound’s interaction with nitrilase in the preparation of 2-hydroxy-4-(methylthio)butanoic acid demonstrates its significance in metabolic pathways .

Transport and Distribution

The transport and distribution of 2-(4-Nitrophenoxy)butanoic acid within cells and tissues are influenced by various factors. The compound’s interaction with transporters and binding proteins affects its localization and accumulation. For instance, the compound’s distribution in a micropacked-bed reactor during the hydrogenation process indicates its ability to interact with solid catalysts and facilitate its transport within the reactor .

Subcellular Localization

The subcellular localization of 2-(4-Nitrophenoxy)butanoic acid is essential for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. Studies have shown that the compound can be immobilized on bioinspired silica, which enhances its localization and activity in specific cellular compartments . This localization is crucial for the compound’s role in biochemical reactions and cellular processes.

Propriétés

IUPAC Name |

2-(4-nitrophenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-2-9(10(12)13)16-8-5-3-7(4-6-8)11(14)15/h3-6,9H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBRRZJQNAFLIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589729 | |

| Record name | 2-(4-Nitrophenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120552-01-4 | |

| Record name | 2-(4-Nitrophenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Nitrophenoxy)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3,4-difluorophenyl)ethyl]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B1356349.png)

![5-[2-(2,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356369.png)

![5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356371.png)

![4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione](/img/structure/B1356388.png)